5-Methoxy-2-methylimidazo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC18332378
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O |
|---|---|
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 5-methoxy-2-methylimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C8H9N3O/c1-6-5-11-7(10-6)3-9-4-8(11)12-2/h3-5H,1-2H3 |
| Standard InChI Key | VRFRGEYKLUYCOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=CN=CC2=N1)OC |
Introduction
Chemical Identity and Structural Features
5-Methoxy-2-methylimidazo[1,2-a]pyrazine belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused bicyclic system containing nitrogen atoms at positions 1, 3, and 8 of the pyrazine ring . The compound’s molecular formula is C₉H₁₀N₃O₂, with a molecular weight of 192.20 g/mol and an exact mass of 192.0773 . Key physicochemical properties include a polar surface area (PSA) of 67.49 Ų and a calculated partition coefficient (LogP) of 0.736, suggesting moderate hydrophobicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₃O₂ |
| Molecular Weight | 192.20 g/mol |
| Exact Mass | 192.0773 |
| Polar Surface Area (PSA) | 67.49 Ų |
| LogP | 0.736 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The methoxy group at position 5 and methyl substituent at position 2 influence electronic distribution and steric interactions, which are critical for biological activity .
Pharmacological Applications
ATPase Inhibition
Imidazo[1,2-a]pyrazines exhibit inhibitory activity against ATP-dependent enzymes. In a landmark study, compound 14 (a 3-aryl imidazo[1,2-a]pyrazine) demonstrated competitive inhibition of Helicobacter pylori VirB11 ATPase with an IC₅₀ of 7 µM . Structural analogs like 5-methoxy-2-methylimidazo[1,2-a]pyrazine may exploit similar binding interactions, targeting the ATP-binding pocket through π-π stacking and hydrogen bonding .
Table 2: Biological Activity of Selected Imidazo[1,2-a]pyrazines
| Compound | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| Compound 14 | VirB11 ATPase | 7 µM | Competitive ATP inhibition |
| Imidazo[1,2-a]pyrazine | AKT Kinase | 250 nM | ATP-binding site blockade |
Structure-Activity Relationship (SAR)
-
Position 2: Methyl groups enhance metabolic stability by reducing oxidative degradation .
-
Position 5: Methoxy substituents improve solubility and modulate electronic effects, potentially enhancing target engagement .
-
Position 3: Aryl groups (e.g., phenyl) increase hydrophobic interactions with enzyme active sites .
Analytical Characterization
The compound is typically characterized using:
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ring proton environments .
-
Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
-
X-ray Crystallography: Resolves spatial arrangement of the bicyclic core and substituents .
Regulatory and Industrial Considerations
The compound falls under HS code 2933990090 ("heterocyclic compounds with nitrogen heteroatoms"), attracting a 6.5% MFN tariff . Industrial-scale synthesis requires optimization of yield and purity, with potential applications in pharmaceuticals and agrochemicals.
Future Directions
-
Bivalent Inhibitors: Conjugating imidazo[1,2-a]pyrazines to peptide motifs could enhance selectivity, as explored in Sayer’s work .
-
Prodrug Development: Modifying the methoxy group to improve bioavailability warrants investigation.
-
Target Expansion: Screening against emerging targets (e.g., SARS-CoV-2 main protease) could unlock new therapeutic avenues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume